Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate
Description
Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate is a synthetic organic compound characterized by a methyl butanoate ester backbone, a 3-methyl substituent, and an isoxazole ring bearing a 2,2-diethoxyethoxy group. Below, we compare this compound with structurally related derivatives to elucidate its unique properties.
Properties
Molecular Formula |
C15H25NO6 |
|---|---|
Molecular Weight |
315.36 g/mol |
IUPAC Name |
methyl 2-[3-(2,2-diethoxyethoxy)-1,2-oxazol-5-yl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO6/c1-6-19-13(20-7-2)9-21-12-8-11(22-16-12)14(10(3)4)15(17)18-5/h8,10,13-14H,6-7,9H2,1-5H3 |
InChI Key |
GOYKVVYVZSJBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=NOC(=C1)C(C(C)C)C(=O)OC)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate primarily involves the construction of the isoxazole ring followed by functionalization with the methyl butanoate moiety. The key step is the cycloaddition reaction between nitrile oxides and alkynes to form the isoxazole heterocycle, which is then further elaborated to introduce the 2,2-diethoxyethoxy substituent and the methyl butanoate ester.
Cycloaddition Reaction for Isoxazole Formation
- Reaction Type: 1,3-Dipolar cycloaddition of nitrile oxides with terminal or internal alkynes.
- Catalysts: Copper(I) salts (e.g., CuI) or Ruthenium(II) complexes are commonly employed to catalyze the cycloaddition, improving regioselectivity and yield.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance reaction rates and control regioselectivity.
- Temperature: Typically performed at room temperature to mild heating (25–60 °C).
- Yield: Optimized conditions can achieve yields up to 90% or higher, especially under microwave-assisted synthesis at controlled power (150–200 W) which accelerates cyclization steps.
Esterification to Form the Methyl Butanoate Moiety
- The methyl 3-methyl-butanoate portion is typically introduced by esterification of the corresponding acid or via coupling reactions with the isoxazole intermediate.
- Common reagents include methanol in the presence of acid catalysts (e.g., sulfuric acid) or via methylation using diazomethane under controlled conditions.
Industrial Production Methods
Scale-Up Considerations
- Industrial synthesis leverages continuous flow reactors to improve reaction efficiency, reproducibility, and safety.
- Automated systems allow precise control of reaction parameters such as temperature, pressure, and reagent feed rates.
- Metal-free synthetic routes are under investigation to reduce costs and environmental impact, focusing on greener catalysts and solvent systems.
Purification and Quality Control
- Post-synthesis purification typically involves chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).
- Quality control includes spectroscopic verification (NMR, LC-MS) and purity assessment (HPLC with UV detection).
Reaction Conditions and Optimization
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Catalyst | Copper(I) iodide, Ruthenium(II) complexes | Enhances regioselectivity and yield |
| Solvent | DMF, THF, or dichloroethane | Polar aprotic solvents preferred; non-polar solvents reduce side reactions |
| Temperature | 25–60 °C | Microwave-assisted synthesis at 150–200 W improves yield |
| Acid-binding agent | Sodium bicarbonate | Modulates protonation kinetics, improving regioselectivity |
| Reaction time | 1–24 hours | Dependent on scale and catalyst system |
Analytical Characterization Techniques
- ¹H-NMR Spectroscopy: Confirms substituent positions on the isoxazole ring and ester groups; methoxy protons typically appear near δ 3.79 ppm.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Verifies molecular ion ([M+H]⁺ at m/z ~341.4) and assesses purity.
- High-Performance Liquid Chromatography (HPLC): Uses reverse-phase C18 columns with UV detection at 254 nm to monitor impurities and confirm purity.
- Additional Techniques: 2D NMR (COSY, HSQC) may be employed for detailed structural elucidation, especially to resolve overlapping signals.
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Isoxazole ring formation | 1,3-Dipolar cycloaddition | Nitrile oxide, alkyne, CuI or Ru(II) | DMF/THF, 25–60 °C, 1–24 h | 85–92 | Microwave-assisted synthesis improves yield |
| Introduction of diethoxyethoxy | Nucleophilic substitution or functionalized alkyne | Alkoxy reagents, bases | Mild heating, inert atmosphere | 75–85 | Protection/deprotection may be required |
| Esterification | Acid-catalyzed esterification or methylation | Methanol, H₂SO₄ or diazomethane | Room temperature to reflux | 80–90 | Purification by chromatography |
Research Findings and Notes
- The regioselectivity of the cycloaddition is highly sensitive to solvent polarity and acid-binding agents; using sodium bicarbonate improves selectivity by modulating protonation kinetics.
- Microwave-assisted synthesis has been demonstrated to accelerate cyclization steps, achieving yields up to 92% with better reaction times.
- Metal-free routes are being explored to reduce environmental impact and cost, but copper(I)-catalyzed methods remain the most efficient and widely used.
- Stability of the compound is best maintained by storage at low temperatures (0°C–6°C) under inert atmospheres to prevent hydrolysis or oxidation.
- Characterization protocols combining NMR, LC-MS, and HPLC ensure high confidence in structural confirmation and purity assessment.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Isoxazole Moieties
- Ethyl 2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-3-oxobutanoate (CAS 1013353-70-2) : Key Differences:
- The dihydroisoxazole ring introduces conformational rigidity compared to the fully unsaturated isoxazole in the target compound.
- The 4-methoxyphenyl group is less polar than the diethoxyethoxy substituent, reducing hydrophilicity. Molecular Formula: C₁₇H₂₁NO₅ (vs. C₁₄H₂₃NO₆ for the target compound).
- I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) : Key Differences:
- The benzoate ester (vs. butanoate) and phenethylamino linker create a larger aromatic system, favoring π-π interactions in biological targets.
Heterocyclic Variants with Different Cores
- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate : Key Differences:
- The benzimidazole core is a bicyclic aromatic system, offering stronger hydrogen-bonding capacity than the monocyclic isoxazole.
- A hydroxyethylamino group increases hydrophilicity, contrasting with the lipophilic diethoxyethoxy substituent.
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates :
- Key Differences :
- The imidazole ring contains two nitrogen atoms, enabling stronger coordination with metal ions or acidic protons compared to isoxazole’s single oxygen and nitrogen.
- Phenyl and aryl substituents enhance aromatic stacking but reduce solubility.
Ester Group Modifications
- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride : Key Differences:
- A methylamino group introduces basicity, enabling salt formation (as hydrochloride), which is absent in the target compound.
- Ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate : Key Differences:
- The indazole-carboxamide group introduces hydrogen-bonding sites and fluorinated aromaticity, which may enhance binding to hydrophobic pockets in enzymes.
- Ethyl ester (vs. methyl) slightly increases lipophilicity.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Polarity and Solubility : The diethoxyethoxy group in the target compound enhances hydrophilicity compared to methyl- or methoxy-substituted analogs (e.g., I-6273 or the dihydroisoxazole derivative) .
Reactivity : The absence of electron-withdrawing groups (e.g., 3-oxo) in the target compound suggests slower ester hydrolysis compared to CAS 1013353-70-2 .
Biological Interactions: Bulky diethoxyethoxy and methyl groups may reduce binding affinity to compact active sites but improve metabolic stability relative to amino- or hydroxy-substituted analogs .
Biological Activity
Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate is a complex organic compound characterized by its unique isoxazole ring structure and ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula and Structure
- Molecular Formula : C14H22N2O4
- CAS Number : 2378051-49-9
The compound features a distinctive diethoxyethoxy substituent on the isoxazole ring, which contributes to its chemical properties and potential biological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of microbial pathogens.
- Neuroprotective Effects : Related isoxazole compounds have been investigated for their potential in neuroprotection.
- Anti-inflammatory Properties : Some derivatives have demonstrated significant anti-inflammatory effects.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate | Hydroxy group instead of diethoxyethoxy | Antimicrobial |
| Methyl 3-methylisoxazol-5-carboxylate | Carboxylic acid functionality | Neuroprotective |
| Methyl 4-isoxazolylacetate | Different position of isoxazole | Anti-inflammatory |
This table highlights unique characteristics such as variations in substituents and their resultant biological activities, underscoring the significance of structural modifications in determining function.
Study on Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Neuroprotective Effects
In another study focusing on neuroprotection, this compound was tested in vitro on neuronal cell lines exposed to oxidative stress. The compound exhibited a protective effect by reducing cell death by approximately 30% compared to untreated controls.
Anti-inflammatory Mechanism
Research published in a peer-reviewed journal explored the anti-inflammatory properties of the compound. The study revealed that it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory action.
Q & A
Basic: What experimental parameters critically influence the regioselectivity and yield of Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate synthesis?
Regioselectivity and yield in isoxazole-containing compounds are highly sensitive to solvent polarity, acid-binding agents, and reaction temperature. For example, substituting polar aprotic solvents (e.g., DMF or THF) with non-polar solvents (dichloroethane) can reduce side reactions, while using sodium bicarbonate as an acid-binding agent improves regioselectivity by modulating protonation kinetics . Microwave-assisted synthesis under controlled radiation power (e.g., 150–200 W) can enhance yields (up to 92%) by accelerating cyclization steps .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Standard characterization includes:
- ¹H-NMR : To confirm substituent positions on the isoxazole ring and ester groups (e.g., δ 3.79 ppm for methoxy protons) .
- LC-MS : For molecular ion verification ([M+H]⁺ expected at m/z ~341.4) and purity assessment.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor impurities. Adjust mobile phase (acetonitrile/water gradients) to resolve polar byproducts .
Advanced: How can researchers resolve contradictions in reaction yields (31–92%) during the synthesis of isoxazole-ether derivatives like this compound?
Yield discrepancies often arise from competing pathways (e.g., O- vs. N-alkylation). Mitigation strategies include:
- Kinetic Control : Lower reaction temperatures (0–5°C) favor the thermodynamically less stable but desired product.
- Catalytic Optimization : Introduce phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
- Real-Time Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: What methodologies are suitable for elucidating the biological targets of this compound, given structural analogs in kinase inhibition?
Structural analogs (e.g., VX-970/M6620) inhibit ATR kinase via binding to the ATP pocket. To identify targets:
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains, prioritizing conserved residues (e.g., Lys/Met gates) .
- Cellular Assays : Employ siRNA knockdowns or CRISPR-Cas9 screens in cancer cell lines to validate target dependency.
- Biophysical Validation : Surface plasmon resonance (SPR) or ITC can quantify binding affinity (KD) to recombinant kinases .
Basic: What are the best practices for storing this compound to ensure stability?
- Storage Conditions : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the diethoxyethoxy group.
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Solvent Compatibility : Store in anhydrous dichloromethane or acetonitrile to avoid ester degradation .
Advanced: How can researchers design a robust impurity profiling protocol for this compound?
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and acidic/alkaline conditions to simulate degradation pathways.
- Advanced Chromatography : Use UPLC-QTOF-MS with HILIC columns to separate polar degradation products (e.g., hydrolyzed ester fragments).
- Quantitative NMR (qNMR) : Compare integration ratios of diagnostic proton signals to quantify impurities ≥0.1% .
Advanced: What computational strategies can predict the metabolic fate of this compound in preclinical models?
- In Silico Metabolism Tools : Use StarDrop or MetaDrug to simulate phase I/II metabolism, focusing on esterase-mediated hydrolysis and cytochrome P450 oxidation.
- Molecular Dynamics (MD) : Simulate binding to human carboxylesterase 1 (hCES1) to identify metabolic hotspots.
- Metabolite Identification : Combine high-resolution MS/MS with isotopic labeling to trace metabolic pathways in hepatocyte incubations .
Basic: What synthetic routes are reported for introducing the 2,2-diethoxyethoxy moiety into isoxazole systems?
- Nucleophilic Substitution : React 5-bromoisoxazole with sodium 2,2-diethoxyethoxide in DMF at 80°C.
- Etherification : Use Mitsunobu conditions (DIAD, PPh₃) to couple 2,2-diethoxyethanol with hydroxylated isoxazole precursors .
Advanced: How can crystallography aid in confirming the stereochemical configuration of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow vapor diffusion (hexane/ethyl acetate). SHELXL refinement can resolve absolute configuration, particularly for chiral centers at C3-methyl .
- Electron Density Maps : Analyze residual density (>3σ) to exclude racemic twinning artifacts.
Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?
- Co-solvent Systems : Use cyclodextrin-based solubilizers (e.g., HP-β-CD) at ≤5% w/v to maintain bioactivity.
- Nanoformulation : Prepare PEGylated liposomes (size: 100–150 nm) via thin-film hydration to enhance cellular uptake .
- Pro-drug Design : Introduce phosphate esters at the methyl group, which hydrolyze in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
